KC01 KC01
Brand Name: Vulcanchem
CAS No.:
VCID: VC20737357
InChI:
SMILES:
Molecular Formula: C22H39NO3
Molecular Weight: 365.55

KC01

CAS No.:

Cat. No.: VC20737357

Molecular Formula: C22H39NO3

Molecular Weight: 365.55

* For research use only. Not for human or veterinary use.

KC01 -

Specification

Molecular Formula C22H39NO3
Molecular Weight 365.55

Introduction

Chemical Properties and Structure

Molecular Characteristics

KC01 is formally named 6Z-(2-oxo-4-tridecyl-3-oxetanylidene), hexanamide with a CAS number of 1646795-59-6 . It has a molecular formula of C22H39NO3 and a formula weight of 365.6 . The compound is typically available as a crystalline solid with purity exceeding 98% .

Physical and Chemical Properties

KC01 demonstrates excellent solubility in various organic solvents, which facilitates its use in laboratory settings. Specifically, it exhibits solubility of 5 mg/ml in DMF, 5 mg/ml in DMSO, and 16 mg/ml in ethanol . In a mixture of ethanol and PBS (pH 7.2) at a ratio of 1:5, it shows a solubility of 0.5 mg/ml . The compound has a maximum absorption wavelength (λmax) of 213 nm, which is useful for analytical detection methods .

Structural Formula and Identifiers

The SMILES notation for KC01 is represented as O=C1OC(CCCCCCCCCCCCC)/C1=C/CCCCC(N)=O, while its InChI code is InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-19(22(25)26-20)16-13-12-15-18-21(23)24/h16,20H,2-15,17-18H2,1H3,(H2,23,24)/b19-16- . The corresponding InChI Key is RJBBAPPWVJEOMC-MNDPQUGUSA-N . These structural identifiers are essential for database referencing and compound identification in research settings.

Mechanism of Action

Covalent Enzyme Inhibition

KC01 functions primarily through covalent modification of the active site of ABHD16A. This mechanism involves the formation of a stable bond between the compound and the serine residue in the enzyme's active site . As a beta-lactone derivative, KC01's chemical structure is specifically designed to facilitate this covalent interaction, which allows it to effectively inhibit enzyme activity with high specificity .

Biochemical Effects

The covalent binding of KC01 to ABHD16A prevents the enzyme from hydrolyzing phosphatidylserine, thereby decreasing the production of lyso-PS . This inhibition effectively disrupts the phosphatidylserine lipase activity of ABHD16A in vivo, making KC01 an important tool for characterizing the enzyme's role in lipid metabolism . The compound has been demonstrated to deplete lyso-PS from various human cancer cell lines, a lymphoblast cell line, and mouse brain membrane lysates, providing robust evidence of its efficacy across different biological systems .

Biological Activity and Research Applications

Effects on Inflammatory Processes

Research has shown that KC01 can decrease lipopolysaccharide (LPS)-induced cytokine production in macrophages, suggesting a potential role in modulating inflammatory responses . This activity is likely mediated through its ability to reduce lyso-PS levels, as lyso-PS has been implicated in various inflammatory signaling pathways.

Cancer Research Applications

KC01 has demonstrated potential in cancer research through its ability to deplete lyso-PS from various human cancer cell lines . This activity is particularly relevant given that elevated levels of lyso-PS have been associated with tumor growth and metastasis. By modulating lyso-PS levels, KC01 may offer insights into lipid-mediated processes in cancer biology and potentially serve as a foundation for developing therapeutic approaches.

Neurological Applications

The ability of KC01 to deplete lyso-PS from mouse brain membrane lysates suggests potential applications in neurological research . ABHD16A has been implicated in certain neurological diseases, and KC01's selective inhibition of this enzyme provides a valuable tool for investigating the role of lyso-PS signaling in neurological processes and disorders.

Research Data and Experimental Findings

Inhibitory Potency

Table 1: KC01 Inhibitory Potency Against ABHD16A

Target EnzymeSpeciesIC50 Value (nM)
ABHD16AHuman90
ABHD16AMouse520

This data demonstrates KC01's higher efficacy in human systems compared to murine models, an important consideration for translational research .

Solubility Profile

Table 2: Solubility Properties of KC01

SolventSolubility (mg/ml)
DMF5
DMSO5
Ethanol16
Ethanol:PBS(pH 7.2) (1:5)0.5

These solubility characteristics are important for researchers designing experiments using KC01, as they inform appropriate vehicle selection and concentration ranges for different experimental contexts .

Current Research Trends and Future Directions

KC01 continues to be an important tool compound for researchers investigating the physiological and pathological roles of ABHD16A and lyso-PS signaling. Current research trends suggest expanding applications in several areas:

First, given KC01's demonstrated ability to deplete lyso-PS from cancer cells, there is growing interest in exploring its potential in cancer biology research. The compound may help elucidate mechanisms by which altered lipid metabolism contributes to cancer progression and potentially identify new therapeutic targets .

Second, the compound's effects on inflammatory processes, particularly its ability to decrease LPS-induced cytokine production in macrophages, suggest potential applications in immunological research. Further studies may reveal more detailed mechanisms by which ABHD16A inhibition modulates immune responses .

Third, neurological applications represent another promising direction, as ABHD16A has been implicated in certain neurological diseases. KC01's ability to deplete lyso-PS from brain tissue makes it a valuable tool for investigating the role of this lipid mediator in neurological disorders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator